molecular formula C16H13N3 B1528145 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-72-6

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1528145
CAS No.: 1403483-72-6
M. Wt: 247.29 g/mol
InChI Key: DJGSHZNASXSXGL-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C16H13N3. It is known for its unique structure, which includes a benzimidazole core substituted with a benzyl group, a methyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with benzyl cyanide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzimidazole derivatives:

Uniqueness: The presence of the benzyl, methyl, and carbonitrile groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-18-15-9-14(10-17)7-8-16(15)19(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGSHZNASXSXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189581
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-72-6
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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